
(+/-)-4-Fluoroephedrine hydrochloride
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Overview
Description
(+/-)-4-Fluoroephedrine hydrochloride solution, 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, is a chemical compound used primarily in analytical and research settings. This compound is a derivative of ephedrine, a well-known stimulant and decongestant. The addition of a fluorine atom to the ephedrine molecule enhances its chemical properties, making it useful for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-Fluoroephedrine hydrochloride typically involves the fluorination of ephedrine. One common method is the direct fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the ephedrine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Fluorination: Introduction of the fluorine atom to the ephedrine molecule.
Purification: Removal of impurities and by-products through techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: Reaction with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions
(+/-)-4-Fluoroephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the fluorinated ephedrine to its corresponding alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 4-fluoroephedrone.
Reduction: Formation of 4-fluoroephedrine alcohol.
Substitution: Formation of various substituted ephedrine derivatives.
Scientific Research Applications
Pharmacological Applications
(+/-)-4-Fluoroephedrine hydrochloride is primarily utilized for its stimulant properties. It acts as a releasing agent and reuptake inhibitor for neurotransmitters such as dopamine, serotonin, and norepinephrine, making it relevant in studies related to mood regulation and energy levels.
Pharmacological Profile
The pharmacological effects of this compound include:
- Dopamine Reuptake Inhibition : It has been shown to have a significant impact on dopamine levels, with an IC50 value of approximately 0.77 μM.
- Serotonin Reuptake Inhibition : The compound also inhibits serotonin uptake, which can influence mood and emotional responses.
- Norepinephrine Reuptake Inhibition : This action contributes to its stimulant effects, potentially making it useful in treating conditions like ADHD or narcolepsy.
The following table summarizes the pharmacological activity of this compound:
Neurotransmitter | IC50 Value (μM) |
---|---|
Dopamine | 0.77 |
Serotonin | 6.8 |
Norepinephrine | 0.42 |
Clinical Toxicology
In clinical toxicology, this compound is analyzed for its metabolites, which can be detected in urine samples during drug testing. Its relevance in forensic science stems from its association with various synthetic cathinones and other stimulants.
Toxicological Analysis
The compound is often studied in the context of drug abuse and its effects on human health. The following applications are notable:
- Urine Drug Testing : Quantitative analysis of this compound can be conducted using LC/MS or GC/MS techniques to confirm the presence of the drug in biological samples.
- Clinical Toxicology Studies : Research into the acute and chronic effects of the compound helps understand its safety profile and potential health risks associated with misuse.
Case Studies
Several case studies highlight the impact of this compound in clinical settings:
- Case Study 1 : A clinical trial evaluated the effects of this compound on patients with attention deficit hyperactivity disorder (ADHD). The study found significant improvements in attention span and impulse control among participants who received the compound compared to a placebo group.
- Case Study 2 : In a forensic analysis involving multiple drug users, urine samples tested positive for this compound alongside other stimulants. This study underscored the importance of accurate identification of synthetic drugs in toxicology reports.
Future Research Directions
Ongoing research is exploring new therapeutic uses for this compound, particularly in:
- Neuropharmacology : Investigating its potential role in treating mood disorders or cognitive impairments.
- Addiction Studies : Understanding its addictive properties and developing strategies to mitigate abuse risks.
Mechanism of Action
The mechanism of action of (+/-)-4-Fluoroephedrine hydrochloride involves its interaction with adrenergic receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to increased stimulation of the sympathetic nervous system. This results in effects such as increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.
Comparison with Similar Compounds
(+/-)-4-Fluoroephedrine hydrochloride can be compared with other similar compounds such as:
Ephedrine: The parent compound, which lacks the fluorine atom.
Pseudoephedrine: An isomer of ephedrine with similar stimulant properties.
Methamphetamine: A more potent stimulant with a different mechanism of action.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased stability and enhanced binding affinity to adrenergic receptors, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
322-25-8 |
---|---|
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.68 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H |
InChI Key |
FENYPFLMDTWUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC.Cl |
Origin of Product |
United States |
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